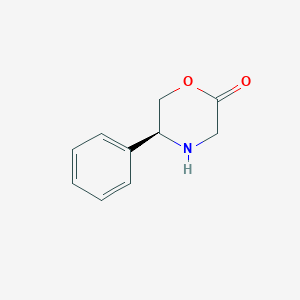

(S)-5-Phenylmorpholin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(5S)-5-phenylmorpholin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10-6-11-9(7-13-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYHFJFAHHKICH-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC(=O)O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NCC(=O)O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454208 | |

| Record name | (S)-5-PHENYLMORPHOLIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144896-92-4 | |

| Record name | (S)-5-PHENYLMORPHOLIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-5-Phenylmorpholin-2-one

This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-5-Phenylmorpholin-2-one, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various chemical data sources to ensure accuracy and relevance.

Chemical Identity and Structure

This compound is a chiral organic compound belonging to the morpholinone class. Its structure consists of a morpholine ring with a phenyl group at the 5-position and a ketone at the 2-position. The "(S)" designation indicates the stereochemistry at the chiral center where the phenyl group is attached.

| Identifier | Value |

| IUPAC Name | (5S)-5-phenyl-2-morpholinone |

| CAS Number | 144896-92-4[1][2][3] |

| Molecular Formula | C₁₀H₁₁NO₂[1][2][3] |

| Molecular Weight | 177.20 g/mol [2][3] |

| Canonical SMILES | C1C(NCC(=O)O1)C2=CC=CC=C2[1] |

| Isomeric SMILES | C1--INVALID-LINK--C2=CC=CC=C2[1] |

| InChI Key | CMYHFJFAHHKICH-SECBINFHSA-N[1] |

| MDL Number | MFCD00269693[3] |

| Synonyms | (5S)-5-Phenylmorpholin-2-one, (S)-5-Phenyl-morpholin-2-one, (5S)-3,4,5,6-Tetrahydro-5-phenyl-4(H)-1,4-oxazin-2-one[1] |

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound. These properties are crucial for understanding its behavior in various experimental and biological settings.

Table 2.1: Physical Properties

| Property | Value |

| Physical Form | Solid |

| Boiling Point | 364.33 °C at 760 mmHg[1] |

| Density | 1.149 g/cm³[1] |

| Flash Point | 174.141 °C[1] |

| Refractive Index | 1.535[1] |

| Vapor Pressure | 0 mmHg at 25°C[1] |

Table 2.2: Chemical and Computational Properties

| Property | Value |

| pKa | 6.14 ± 0.40 (Predicted)[1] |

| LogP | 0.8741 to 1.20290[1][2] |

| Topological Polar Surface Area (TPSA) | 38.33 Ų[1][2] |

| Hydrogen Bond Donor Count | 1[1][2] |

| Hydrogen Bond Acceptor Count | 3[1][2] |

| Rotatable Bond Count | 1[1][2] |

| Exact Mass | 177.078978594[1] |

| Complexity | 187[1] |

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it can be harmful. Appropriate safety precautions should be taken when handling this compound.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage Conditions:

Experimental Protocols

Generalized Synthesis Workflow:

A plausible synthetic route could involve the reaction of an (S)-2-amino-1-phenylethanol derivative with a suitable two-carbon electrophile that can form the lactone ring. An alternative approach found for related structures involves the deprotection and cyclization of a protected amino acid derivative. For instance, the synthesis of (S)-2-phenylmorpholine involves the deprotection of a Boc-protected precursor using HCl in dioxane, followed by basification to yield the final product.[4]

Spectral Data

Specific ¹H NMR, ¹³C NMR, and IR spectral data for this compound are not available in the public domain search results. Researchers requiring this data are advised to consult commercial supplier documentation, which may provide a Certificate of Analysis (COA) with this information upon request, or to perform their own analytical characterization.[3]

Biological Activity and Signaling Pathways

There is currently no specific information available in the searched literature regarding the biological activity or associated signaling pathways of this compound. However, the broader class of phenylmorpholine and morpholinone derivatives has been investigated for various pharmacological activities. For example, certain 5-phenylmorphan derivatives, which share a core structural motif, are known to act as opioid receptor modulators.[5][6] Additionally, other heterocyclic compounds containing a morpholine ring have been explored for their potential in treating a range of conditions. The lack of specific data for this compound itself suggests it may be a novel compound for biological screening or used primarily as a chiral building block in the synthesis of more complex molecules.

The logical relationship for investigating a novel compound like this compound is outlined below.

References

- 1. lookchem.com [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 144896-92-4|this compound|BLD Pharm [bldpharm.com]

- 4. (S)-2-phenylmorpholine synthesis - chemicalbook [chemicalbook.com]

- 5. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

(S)-5-Phenylmorpholin-2-one molecular structure and stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-5-Phenylmorpholin-2-one is a chiral heterocyclic compound belonging to the morpholinone class. Its rigid structure and defined stereochemistry at the C5 position make it a valuable building block in asymmetric synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its molecular structure, stereochemistry, and available physicochemical properties. While this molecule is utilized as a synthetic intermediate, detailed experimental data regarding its biological activity and specific signaling pathway modulation are not extensively documented in publicly available literature.

Molecular Structure and Stereochemistry

The molecular structure of this compound consists of a six-membered morpholine ring containing both a nitrogen and an oxygen atom, with a ketone group at the 2-position. A phenyl group is attached to the chiral center at the 5-position, with the stereochemistry designated as (S).

The "(S)" designation in the name specifies the absolute configuration at the stereocenter C5, which is the carbon atom bonded to the phenyl group. This is determined by the Cahn-Ingold-Prelog priority rules. The presence of this chiral center is crucial for its application as a chiral auxiliary in stereoselective reactions.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized in the table below. It is important to note that some of this data is predicted from computational models and has not been experimentally verified in the available literature.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | ChemScene[1] |

| Molecular Weight | 177.20 g/mol | ChemScene[1] |

| CAS Number | 144896-92-4 | ChemScene[1] |

| Appearance | Solid | Sigma-Aldrich[2] |

| Boiling Point (Predicted) | 364.33 °C at 760 mmHg | LookChem[3] |

| Density (Predicted) | 1.149 g/cm³ | LookChem[3] |

| Melting Point | Not available | - |

| Specific Rotation | Not available | - |

| Canonical SMILES | C1C(NCC(=O)O1)C2=CC=CC=C2 | LookChem[3] |

| Isomeric SMILES | C1--INVALID-LINK--C2=CC=CC=C2 | LookChem[3] |

| InChI Key | CMYHFJFAHHKICH-SECBINFHSA-N | Sigma-Aldrich[2] |

Experimental Protocols

Representative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound, based on common organic chemistry principles for the formation of morpholinone rings.

Caption: A conceptual workflow for the synthesis.

Biological Activity and Signaling Pathways

While specific studies detailing the biological activity and mechanism of action of this compound are scarce, the broader class of morpholine-containing compounds is known to exhibit a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

The structurally related 5-phenylmorphan scaffold is a core component of several opioid receptor modulators. Opioid receptors are G-protein coupled receptors (GPCRs) that play a crucial role in pain perception. A representative signaling pathway for a generic opioid receptor is presented below to illustrate the potential biological context. Activation of the receptor by a ligand can lead to the dissociation of the G-protein into its Gαi and Gβγ subunits, initiating downstream signaling cascades that ultimately result in an analgesic effect.

Representative Opioid Receptor Signaling Pathway

Caption: A simplified opioid receptor signaling pathway.

Conclusion

This compound is a chiral building block with significant potential in asymmetric synthesis and drug discovery. While its fundamental chemical properties are known, a comprehensive experimental characterization, including its melting point, specific rotation, and detailed crystal structure, is not well-documented in the public domain. Furthermore, its specific biological activities and the signaling pathways it may modulate remain an area for future investigation. The information provided in this guide serves as a foundational resource for researchers and professionals working with this and related compounds. Further experimental work is necessary to fully elucidate its properties and potential applications.

References

- 1. Axin is a scaffold protein in TGF-β signaling that promotes degradation of Smad7 by Arkadia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Wnt pathway scaffold protein Axin promotes signaling specificity by suppressing competing kinase reactions - preLights [prelights.biologists.com]

In-Depth Technical Guide: (S)-5-Phenylmorpholin-2-one (CAS: 144896-92-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-5-Phenylmorpholin-2-one, a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a potential enantioselective synthetic route, and discusses the known biological activities of the broader morpholine class of compounds, providing context for its potential therapeutic applications.

Core Compound Properties

This compound is a solid, chiral organic compound. Its structure features a morpholin-2-one ring substituted with a phenyl group at the 5-position, conferring specific stereochemistry. This defined stereocenter can be crucial for its interaction with biological targets.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁NO₂ | [2] |

| Molecular Weight | 177.20 g/mol | [2] |

| CAS Number | 144896-92-4 | [2] |

| Appearance | Solid | |

| Boiling Point | 364.33 °C at 760 mmHg | |

| Storage Temperature | 4°C, protect from light | [2] |

| Purity | ≥98% | [2] |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | [2] |

| logP | 0.8741 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis and Experimental Protocols

Proposed Enantioselective Synthesis Workflow

The synthesis of chiral morpholin-2-ones can be approached through several modern synthetic strategies, including asymmetric catalytic methods. A one-pot approach involving a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) has been successfully applied to the synthesis of related 3-aryl morpholin-2-ones.[3][4] Another powerful method is the chiral phosphoric acid-catalyzed enantioselective synthesis from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols, which proceeds via a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift.[5][6]

A potential workflow for the synthesis of this compound is depicted in the following diagram:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of (S)-2-amino-1-phenylethanol (Chiral Amino Alcohol)

-

To a solution of (S)-phenylglycine methyl ester hydrochloride (1 equivalent) in anhydrous methanol, add triethylamine (2.2 equivalents) at 0°C.

-

Stir the mixture for 30 minutes, then add a solution of a suitable protecting group precursor (e.g., Boc-anhydride) and continue stirring at room temperature overnight.

-

After reaction completion (monitored by TLC), concentrate the mixture under reduced pressure.

-

Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected amino ester.

-

Reduce the ester to the corresponding alcohol using a suitable reducing agent (e.g., lithium aluminum hydride) in an anhydrous solvent (e.g., THF) at 0°C to room temperature.

-

Quench the reaction carefully with water and sodium hydroxide solution.

-

Filter the mixture and concentrate the filtrate to obtain the crude protected amino alcohol.

-

Deprotect the amino group under acidic conditions (e.g., HCl in dioxane) to yield the chiral amino alcohol.

Step 2: Cyclization to this compound

-

To a solution of the chiral amino alcohol (1 equivalent) and chloroacetyl chloride (1.1 equivalents) in a suitable solvent (e.g., dichloromethane) at 0°C, add a base (e.g., triethylamine, 2.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Induce intramolecular cyclization by treating the intermediate with a base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF) at reflux.

-

After the reaction is complete, quench with a saturated ammonium chloride solution.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the crude product by column chromatography to obtain this compound.

Biological Activity and Potential Applications

While direct biological activity data for this compound is not extensively reported in the public domain, the morpholine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. Derivatives of morpholine have demonstrated a wide range of pharmacological activities, suggesting potential avenues of investigation for this compound.

General Bioactivities of Morpholine-Containing Compounds

The morpholine ring is often incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties. The diverse biological activities associated with this scaffold include:

-

Anticancer Activity: Many morpholine derivatives have been synthesized and evaluated as potential anticancer agents, targeting various pathways involved in cancer progression.

-

Antimicrobial Activity: The morpholine nucleus is a component of several compounds with demonstrated antibacterial and antifungal properties.

-

Anti-inflammatory Effects: Certain morpholine-containing molecules have shown potent anti-inflammatory activity.

-

Central Nervous System (CNS) Activity: The morpholine scaffold is present in drugs targeting the CNS, including antidepressants and anxiolytics.

Given the prevalence of these activities within the morpholine class, this compound represents a valuable starting point for the design and synthesis of novel therapeutic agents. The presence of a chiral center and a phenyl group provides opportunities for further structural modifications to optimize potency and selectivity towards specific biological targets.

Potential Signaling Pathways

The specific signaling pathways that this compound might modulate are currently unknown. However, based on the activities of related compounds, potential areas of investigation could include pathways related to cell proliferation, inflammation, and neurotransmission. The following diagram illustrates a general logical workflow for investigating the biological activity of a novel compound like this compound.

Caption: Logical workflow for biological activity investigation.

Conclusion

This compound is a chiral building block with significant potential for the development of novel therapeutic agents. While specific biological data for this compound is currently limited, its structural features and the known activities of the broader morpholine class suggest that it is a promising candidate for further investigation in various disease areas. The synthetic strategies outlined in this guide provide a foundation for its preparation and the generation of analog libraries for structure-activity relationship studies. Future research focused on the biological screening and mechanistic evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

(S)-5-Phenylmorpholin-2-one: A Technical Guide to its Potential Biological Activities

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and databases lack specific biological activity data for (S)-5-Phenylmorpholin-2-one (CAS 144896-92-4). This guide, therefore, provides an in-depth overview of the known biological activities of structurally related morpholine-containing compounds to infer potential areas of investigation for this compound. The experimental protocols provided are for assays commonly used to evaluate the biological activities discussed.

Introduction to the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacological profiles. Its unique physicochemical properties, including its pKa and ability to form hydrogen bonds, can enhance solubility, metabolic stability, and bioavailability. The presence of a phenyl group attached to the morpholine ring, as in this compound, adds a lipophilic character that can influence its interaction with biological targets.[1]

Potential Biological Activities of this compound Based on Structurally Related Compounds

While direct biological data for this compound is not available, the broader class of morpholine derivatives has been shown to exhibit a wide range of biological activities. These activities provide a rational basis for the initial screening and investigation of this compound.

Anticancer Activity

Numerous morpholine-containing compounds have demonstrated potent anticancer activity.[2][3] Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.[4]

Table 1: Anticancer Activity of Selected Morpholine Derivatives

| Compound Class | Target/Mechanism | Cell Line | IC50 | Reference |

| Morpholine-acetamide derivatives | Carbonic anhydrase inhibition | Ovarian cancer cell line ID8 | 8.12 µM (for compound 1h) | [2] |

| 4-Morpholino-2-phenylquinazolines | PI3 kinase p110α inhibition | A375 melanoma cells | 0.58 µM (for derivative 15e) | [5] |

| Morpholine-Benzimidazole-Oxadiazole Derivatives | VEGFR-2 inhibition | HT-29 (human colon cancer) | 3.103 µM (for compound 5h) | [6] |

Central Nervous System (CNS) Activity

The morpholine scaffold is present in several CNS-active drugs and drug candidates.[7] Aryl-morpholines, a class to which this compound belongs, are known to interact with various CNS targets.

Inhibitors of monoamine oxidases (MAO-A and MAO-B) are used in the treatment of depression and neurodegenerative diseases.[8] Certain flavonoids with structural similarities to phenyl-containing heterocycles have shown inhibitory activity against MAO enzymes.[9]

Nicotinic acetylcholine receptors are implicated in various neurological processes, and their modulation is a target for treating conditions like neuropathic pain.[10] Radioligand binding assays are a standard method to identify compounds that interact with these receptors.[11]

Anti-inflammatory Activity

Morpholine derivatives have also been investigated for their anti-inflammatory properties. Some compounds have been shown to inhibit the production of nitric oxide (NO) and the expression of inflammatory enzymes like iNOS and COX-2 in macrophage cells.[12][13]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the potential biological activities of this compound.

MTT Cell Viability Assay for Anticancer Activity

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.[4]

Materials:

-

96-well plates

-

Cancer cell line of interest (e.g., HT-29, A549)

-

Complete culture medium

-

This compound (or test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[4]

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This assay is used to screen for inhibitors of MAO-A and MAO-B.[14][15]

Materials:

-

MAO-A and MAO-B enzymes (recombinant human)

-

MAO substrate (e.g., kynuramine)

-

Horseradish peroxidase (HRP)

-

Fluorescence probe (e.g., Amplex Red)

-

Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

Test compound

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96- or 384-well black plates

-

Fluorescence microplate reader

Procedure:

-

Reaction Mixture Preparation: In each well of a microplate, add the assay buffer, HRP, and the fluorescence probe.

-

Compound/Control Addition: Add the test compound at various concentrations or the positive control.

-

Enzyme Addition: Add the MAO-A or MAO-B enzyme to initiate the reaction.

-

Substrate Addition: Add the MAO substrate to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).[14]

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control without inhibitor. Determine the IC50 value from the dose-response curve.[16]

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a compound for a specific nAChR subtype.[10][11]

Materials:

-

Cell membranes from a cell line stably expressing the desired nAChR subtype (e.g., HEK293 cells expressing α4β2 nAChR)

-

Radioligand (e.g., [³H]-Epibatidine)

-

Unlabeled competitor for non-specific binding (e.g., nicotine)

-

Test compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with salts)

-

Wash buffer (cold assay buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Assay Setup: In test tubes or a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation + Radioligand.

-

Non-specific Binding: Membrane preparation + Radioligand + a high concentration of unlabeled competitor.

-

Competitive Binding: Membrane preparation + Radioligand + varying concentrations of the test compound.

-

-

Incubation: Incubate the reactions at a specified temperature (e.g., room temperature) for a time sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.

-

Washing: Wash the filters with cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competitive binding, plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from this curve, which can then be used to calculate the inhibition constant (Ki).[10]

Mandatory Visualizations

Signaling Pathway

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for morpholine-based anticancer agents.

Experimental Workflow

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion

While this compound remains a compound with uncharacterized biological activity, its structural features, particularly the presence of the morpholine and phenyl moieties, suggest that it warrants investigation for a range of pharmacological effects. The information and protocols provided in this guide offer a foundational framework for initiating such studies. Future research focusing on the anticancer, CNS, and anti-inflammatory properties of this compound could unveil its therapeutic potential.

References

- 1. CAS 144896-92-4: (5S)-3,4,5,6-Tetrahydro-5-phenyl-4(H)-1,4… [cymitquimica.com]

- 2. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive Assessment of Biomolecular Interactions of Morpholine-Based Mixed Ligand Cu(II) and Zn(II) Complexes of 2,2′-Bipyridine as Potential Anticancer and SARS-CoV-2 Agents: A Synergistic Experimental and Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]

- 15. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 16. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]

(S)-5-Phenylmorpholin-2-one: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-5-Phenylmorpholin-2-one, a chiral organic compound belonging to the class of substituted phenylmorpholines. This document consolidates critical information regarding its chemical identity, physicochemical properties, synthetic approaches, and biological activities, tailored for professionals in research and drug development.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are crucial for accurate documentation and research.

The compound is also known by several synonyms in commercial and research contexts:

-

This compound[2]

-

(5S)-5-phenylmorpholin-2-one[2]

-

(S)-5-Phenyl-morpholin-2-one[2]

-

(5S)-3,4,5,6-Tetrahydro-5-phenyl-4(H)-1,4-oxazin-2-one[2]

-

2-Morpholinone, 5-phenyl-, (5S)-[2]

Physicochemical and Pharmacokinetic Data

A summary of the key physicochemical and predicted pharmacokinetic properties of this compound is presented in the table below. These parameters are essential for assessing its drug-like properties and behavior in biological systems.

| Property | Value | Reference |

| Physical Form | Solid | [1] |

| Boiling Point | 364.33 °C at 760 mmHg | [1][2] |

| Density | 1.149 g/cm³ | [2] |

| Flash Point | 174.141 °C | [2] |

| Refractive Index | 1.535 | [2] |

| pKa | 6.14 ± 0.40 (Predicted) | [2] |

| LogP | 0.8741 - 1.20290 | [2][3] |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [2][3] |

| Hydrogen Bond Acceptor Count | 3 | [2][3] |

| Rotatable Bond Count | 1 | [2][3] |

| Exact Mass | 177.078978594 | [2] |

| Storage Conditions | Keep in dark place, Sealed in dry, Store in freezer, under -20°C | [2][4] |

Synthesis and Experimental Protocols

Generalized Synthetic Workflow

The synthesis of chiral 5-phenylmorpholine scaffolds can be achieved through a multi-step process that establishes the key stereocenter early on and builds the morpholine ring.

Caption: Generalized workflow for the enantioselective synthesis of 5-phenylmorpholine scaffolds.

Exemplary Experimental Protocol (Adapted from related syntheses)

The following protocol describes the key transformations that could be adapted for the synthesis of this compound, based on methodologies for similar structures.

Step 1: Enantioselective Conjugate Addition An α,β-unsaturated ketone is reacted with a phenyl boronic acid in the presence of a chiral palladium catalyst system. This step is crucial for establishing the stereochemistry at the 5-position. The reaction is typically carried out in an inert solvent under an inert atmosphere.

Step 2: Conversion to a Common Amine Intermediate The resulting chiral ketone undergoes a series of functional group transformations. For instance, an ester group can be reduced to an alcohol, which is then converted to a leaving group (e.g., mesylate) and subsequently displaced by an amine or an amine equivalent. This provides a key intermediate containing the necessary functionalities for cyclization.

Step 3: Diastereoselective Cyclization The amine intermediate is then subjected to conditions that promote intramolecular cyclization to form the morpholine ring. An aza-Michael addition is a common strategy, where the amine attacks an α,β-unsaturated system within the same molecule. This reaction is often promoted by acid or base catalysis and proceeds with high diastereoselectivity, controlled by the existing stereocenter.

Biological Activity and Signaling Pathways

Substituted phenylmorpholines are known to interact with monoamine neurotransmitter systems.[6] They primarily act as releasing agents for dopamine (DA) and norepinephrine (NE), and some derivatives also show activity at serotonin receptors or as dopamine receptor agonists.[6]

Mechanism of Action: Monoamine Transporter Modulation

The primary mechanism of action for many substituted phenylmorpholines involves their interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). These compounds can act as substrates for these transporters, leading to a reversal of the normal transport direction and subsequent release of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft.

Caption: Proposed mechanism of action for this compound as a monoamine releasing agent.

This increased concentration of dopamine and norepinephrine in the synapse leads to enhanced signaling at postsynaptic receptors, which is believed to underlie the stimulant and other pharmacological effects of this class of compounds. Some derivatives of phenylmorpholine have been investigated for their potential in treating conditions like ADHD and as smoking cessation aids, the latter also involving interactions with nicotinic acetylcholine receptors.

References

- 1. Unified Enantioselective Synthesis of 5-Phenylmorphans and cis-Octahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituted phenylmorpholine [medbox.iiab.me]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safety and Handling of (S)-5-Phenylmorpholin-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available safety and handling information for (S)-5-Phenylmorpholin-2-one (CAS No: 144896-92-4). Due to the limited publicly available data for this specific compound, information from structurally related compounds, particularly morpholine and other phenylmorpholine derivatives, has been included to provide a broader context for risk assessment and safe handling practices. All information should be used in conjunction with a formal risk assessment conducted by qualified personnel.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for the proper storage, handling, and use of the compound in a research setting.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₂ | [1] |

| Molecular Weight | 177.20 g/mol | [1] |

| CAS Number | 144896-92-4 | [1] |

| Appearance | Solid | [2] |

| Boiling Point | 364.33 °C at 760 mmHg | [3] |

| Density | 1.149 g/cm³ | [3] |

| Flash Point | 174.141 °C | [3] |

| Storage Temperature | 4°C, protect from light. Some suppliers recommend storage at -20°C in a dry, sealed container. | [1][3] |

| Solubility | No data available. |

Hazard Identification and Safety Information

This compound is classified as hazardous. The GHS hazard information is summarized in Table 2.

| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |

| Acute toxicity, Oral | GHS07 (Harmful) | Warning | H302: Harmful if swallowed. |

| Skin corrosion/irritation | GHS07 (Harmful) | Warning | H315: Causes skin irritation. |

| Serious eye damage/eye irritation | GHS07 (Harmful) | Warning | H319: Causes serious eye irritation. |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | GHS07 (Harmful) | Warning | H335: May cause respiratory irritation. |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Toxicological Information

Note: No specific toxicological studies (e.g., LD50, chronic toxicity, carcinogenicity, reproductive toxicity) for this compound were found in the public domain. The following information is based on the parent compound, morpholine, and should be interpreted with caution.

The acute oral toxicity of morpholine in rats (LD50) is reported to be between 1000 and 2000 mg/kg body weight.[2] Morpholine is a severe irritant to the skin, eyes, and respiratory tract.[1] There is concern that morpholine and other secondary amines can be nitrosated in vivo to form N-nitrosamines, which are a class of potent carcinogens.[1][4] The International Agency for Research on Cancer (IARC) has classified morpholine as "not classifiable as to its carcinogenicity to humans" (Group 3), citing inadequate evidence in experimental animals.[5][6]

Given the GHS classification of this compound, it should be handled as a compound that is harmful if ingested and is an irritant to the skin, eyes, and respiratory system. The potential for the formation of N-nitroso compounds should also be considered, especially in the presence of nitrites or nitrogen oxides.[1]

Handling and Personal Protective Equipment (PPE)

Based on the available hazard information, the following handling procedures and PPE are recommended:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator appropriate for the form and concentration of the substance should be used.

-

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Experimental Protocols

The synthesis of 5-substituted morpholin-2-ones can often be achieved through the cyclization of an appropriate N-substituted-2-amino alcohol with a two-carbon electrophile.

Caption: Generalized synthetic workflow for this compound.

Purification of the crude product would likely involve standard techniques, followed by analytical characterization to confirm identity and purity.

Caption: General purification and analysis workflow for chiral morpholinones.

Analytical Methods: Due to the chiral nature of this compound, analytical methods must be capable of separating enantiomers. High-performance liquid chromatography (HPLC) or capillary electrophoresis (CE) with a chiral stationary phase or a chiral selector in the mobile phase would be suitable for determining enantiomeric purity.[7][8] Structural confirmation would be achieved using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

There is no specific information available on the biological activity or mechanism of action of this compound. However, the broader class of substituted phenylmorpholines has been shown to act as monoamine neurotransmitter releasing agents, with some derivatives affecting dopamine and norepinephrine transporters.[9][10] Phenmetrazine, a well-known derivative, is thought to block the reuptake of norepinephrine and dopamine.[11]

Based on this, a plausible (though unconfirmed for this specific compound) mechanism of action could involve the modulation of dopamine and norepinephrine signaling.

Caption: Hypothesized mechanism of action via monoamine transporter inhibition.

This diagram illustrates a potential mechanism where this compound could increase the synaptic concentrations of dopamine and norepinephrine by blocking their respective transporters (DAT and NET) on the presynaptic neuron. This would lead to enhanced stimulation of postsynaptic dopamine and norepinephrine receptors. It is crucial to note that this is a generalized pathway for this class of compounds and has not been experimentally validated for this compound.

Conclusion

This compound is a chiral chemical compound for which detailed safety and biological activity data are not widely available. Based on the information from suppliers and related compounds, it should be handled with care as a hazardous substance that is harmful if swallowed and can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment and engineering controls are essential to minimize exposure. The lack of comprehensive toxicological data warrants a cautious approach in its handling and application. Further research is needed to fully characterize its toxicological profile and biological mechanism of action.

References

- 1. Morpholine (HSG 92, 1995) [inchem.org]

- 2. msdsdigital.com [msdsdigital.com]

- 3. lookchem.com [lookchem.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Morpholine (IARC Summary & Evaluation, Volume 47, 1989) [inchem.org]

- 6. Morpholine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 10. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]

- 11. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and History of Phenylmorpholinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenylmorpholinone chemical scaffold has given rise to a diverse range of compounds with significant pharmacological effects on the central nervous system. From early anorectics to modern antidepressants, this structural class has a rich and complex history of discovery, development, and clinical application. This technical guide provides an in-depth exploration of the core phenylmorpholinones, detailing their synthesis, mechanism of action, structure-activity relationships, and pharmacokinetic profiles.

Historical Development of Key Phenylmorpholinones

The story of phenylmorpholinones in medicine began in the mid-20th century with the synthesis of compounds aimed at appetite suppression. This initial exploration led to the discovery of molecules with broader applications, including antidepressants and treatments for Parkinson's disease.

Phenmetrazine: The Archetypal Anorectic

Phenmetrazine was first synthesized in 1952 and patented by the German company Boehringer-Ingelheim.[1][2] It was introduced into clinical practice in Europe in 1954 as an appetite suppressant under the trade name Preludin.[1][2] The search for an anorectic agent with fewer side effects than amphetamine was the driving force behind its development.[2] Despite its initial success, phenmetrazine was withdrawn from the market in the 1980s due to widespread misuse and its potential for addiction.[1] Chemically, phenmetrazine is a substituted amphetamine that incorporates a morpholine ring.[1]

Reboxetine: A Selective Norepinephrine Reuptake Inhibitor

Discovered at Farmitalia-Carlo Erba and first reported in 1984, reboxetine represents a significant evolution in the pharmacological application of the phenylmorpholinone core.[3] It was developed as a selective norepinephrine reuptake inhibitor (NRI) for the treatment of major depressive disorder.[3][4] Reboxetine gained approval in Europe in 1997.[3] However, it did not receive FDA approval in the United States.[3]

Talipexole: A Dopamine D2 Receptor Agonist

Talipexole was developed in Japan by Mitsubishi Tanabe Pharma Corporation and introduced to the market in 1996 for the treatment of Parkinson's disease.[5][6] It functions as a potent dopamine D2 receptor agonist, compensating for the dopamine deficiency characteristic of this neurodegenerative disorder.[6] Talipexole also exhibits α2-adrenergic agonist activity.[5]

Aminorex: A Controversial Anorectic

Aminorex was discovered in 1962 and was found to have appetite-suppressing effects in rats the following year.[7] It was introduced as a prescription anorectic in Germany, Switzerland, and Austria in 1965.[7] However, it was withdrawn from the market in 1972 after being linked to a significant number of cases of pulmonary hypertension.[7] Aminorex is structurally related to phenmetrazine.[7]

Synthesis and Chemical Properties

The synthesis of phenylmorpholinones typically involves the formation of the core morpholine ring from appropriate precursors.

Synthesis of Phenmetrazine

A common synthetic route to phenmetrazine involves a three-step process starting from 2-bromopropiophenone and ethanolamine.[2] The intermediate alcohol, 3-methyl-2-phenylmorpholin-2-ol, is formed first.[2] This is then converted to a fumarate salt and subsequently reduced with sodium borohydride to yield the phenmetrazine free base.[2]

Experimental Protocol: Synthesis of Phenmetrazine

-

Step 1: Formation of 3-methyl-2-phenylmorpholin-2-ol. 2-Bromopropiophenone is reacted with ethanolamine.

-

Step 2: Fumarate Salt Formation. The resulting intermediate alcohol is treated with fumaric acid to form the corresponding fumarate salt.

-

Step 3: Reduction to Phenmetrazine. The fumarate salt is reduced using sodium borohydride to give the phenmetrazine free base.

-

Step 4 (Optional): Salt Formation. The free base can be converted to a desired salt, such as the hydrochloride, for pharmaceutical use.

Synthesis of Reboxetine

The synthesis of reboxetine is more complex due to the presence of a chiral center and the aryloxy substituent. Various synthetic strategies have been developed to achieve the desired stereochemistry.

Synthesis of Talipexole

The synthesis of talipexole involves the construction of its unique thiazolo[4,5-d]azepine ring system. A key step is the N-alkylation of azepan-4-one with allyl bromide, followed by halogenation and cyclization with thiourea.[5]

Synthesis of Aminorex

The racemic synthesis of aminorex is achieved through the reaction of 2-amino-1-phenylethanol with cyanogen bromide in an addition/cyclization reaction.[7] An alternative route utilizing chiral styrene oxide has been developed to produce enantiopure aminorex.[7]

Mechanism of Action and Signaling Pathways

Phenylmorpholinones exert their effects by interacting with key neurotransmitter systems in the central nervous system.

Phenmetrazine: A Norepinephrine-Dopamine Releasing Agent

Phenmetrazine acts as a norepinephrine-dopamine releasing agent (NDRA).[2] It has EC50 values for inducing norepinephrine and dopamine release in the nanomolar range, while its effect on serotonin release is significantly weaker.[2]

Reboxetine: Selective Norepinephrine Reuptake Inhibition

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI).[4] It binds to the norepinephrine transporter (NET), blocking the reuptake of norepinephrine from the synaptic cleft and thereby increasing its concentration and enhancing noradrenergic neurotransmission.[8][9]

Caption: Norepinephrine Transporter (NET) Inhibition by Reboxetine.

Talipexole: Dopamine D2 Receptor Agonism

Talipexole is a potent agonist of the dopamine D2 receptor.[6] By stimulating these receptors, it mimics the action of endogenous dopamine.[6] D2 receptors are G protein-coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][11]

Caption: Dopamine D2 Receptor Signaling Pathway Activated by Talipexole.

Aminorex: Catecholamine Release

Aminorex's mechanism of action involves the release of catecholamines.[12] It acts as an uptake inhibitor at norepinephrine and dopamine transporters with IC50 values below 1 µM, and it is a weak inhibitor of the serotonin transporter.[13]

Structure-Activity Relationships (SAR)

The biological activity of phenylmorpholinones is highly dependent on their chemical structure. Modifications to the phenyl ring, the morpholine ring, and the substituents can significantly alter their potency, selectivity, and pharmacological profile.

| Compound/Analog | Modification | Primary Target(s) | Potency (IC50/Ki/EC50) | Reference(s) |

| Phenmetrazine | - | NET, DAT | EC50 (NE release): 29-50 nM; EC50 (DA release): 70-131 nM | [2] |

| Phendimetrazine | N-methylation of phenmetrazine | NET, DAT (as prodrug to phenmetrazine) | - | [14] |

| Reboxetine | (R,R)-(–)- and (S,S)-(+)-enantiomers | NET | (S,S)-enantiomer is more potent | [15] |

| Talipexole | - | Dopamine D2 Receptor | ED50 (anti-tremor, s.c.): 34 µg/kg; ED50 (anti-tremor, p.o.): 84 µg/kg | [16] |

| Aminorex | - | NET, DAT | IC50 (NET): < 1 µM; IC50 (DAT): < 1 µM | [13] |

Pharmacokinetic Profiles

The absorption, distribution, metabolism, and excretion (ADME) properties of phenylmorpholinones determine their clinical utility and dosing regimens.

| Compound | Bioavailability | Half-life (t1/2) | Cmax | Tmax | Metabolism | Excretion | Reference(s) |

| Phenmetrazine | - | 8 hours | - | - | - | ~70% excreted in 24h, ~19% unchanged | [2] |

| Phendimetrazine | - | 3.7 hours (immediate release) | - | 1-3 hours | Metabolized to phenmetrazine | Renal | [14][17][18] |

| Reboxetine | 94.5% | ~13 hours | 164 ng/mL (after 5mg dose) | ~2 hours | Hepatic (CYP3A4) | Primarily renal | [4][15][19] |

| Talipexole | - | - | - | - | - | - | [3] |

| Aminorex | - | - | - | - | Metabolite of levamisole | - | [20] |

Experimental Protocols for In Vitro Assays

Norepinephrine Reuptake Inhibition Assay

This assay is used to determine the potency of compounds in inhibiting the norepinephrine transporter.

Protocol: [³H]-Norepinephrine Uptake Inhibition Assay

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) are cultured in appropriate media.

-

Assay Procedure:

-

Cells are plated in 24-well plates and grown to confluency.

-

The cell monolayer is washed with Krebs-Ringer-HEPES (KRH) buffer.

-

Test compounds at various concentrations are pre-incubated with the cells.

-

[³H]-Norepinephrine is added to initiate the uptake reaction.

-

After a defined incubation period, the uptake is terminated by washing with ice-cold KRH buffer.

-

Cells are lysed, and the amount of radioactivity is quantified using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]-norepinephrine uptake (IC50) is calculated.

Caption: Experimental Workflow for a Norepinephrine Uptake Inhibition Assay.

Dopamine D2 Receptor Binding Assay

This assay measures the affinity of a compound for the dopamine D2 receptor.

Protocol: Radioligand Binding Assay for Dopamine D2 Receptors

-

Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.

-

Assay Procedure:

-

In a 96-well plate, add assay buffer, the radiolabeled ligand (e.g., [³H]-Spiperone), and the test compound at various concentrations.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

The filters are washed, and the amount of radioactivity retained on the filters is measured by scintillation counting.

-

-

Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

Conclusion

The phenylmorpholinone class of compounds has a rich history that has contributed significantly to the fields of pharmacology and medicinal chemistry. From the early development of anorectics like phenmetrazine to the more targeted therapies such as the antidepressant reboxetine and the anti-Parkinsonian agent talipexole, this chemical scaffold has proven to be a versatile platform for drug discovery. Understanding the detailed history, synthesis, mechanisms of action, and pharmacokinetic properties of these core molecules provides a valuable foundation for researchers and drug development professionals seeking to design the next generation of therapeutics targeting the central nervous system. The continued exploration of this chemical space holds promise for the development of novel agents with improved efficacy and safety profiles.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetic profile of talipexole in healthy volunteers is not altered when it is co-administered with Madopar (co-beneldopa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Talipexole - Wikipedia [en.wikipedia.org]

- 6. What is Talipexole Hydrochloride used for? [synapse.patsnap.com]

- 7. Aminorex - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. The norepinephrine transporter in physiology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 11. innoprot.com [innoprot.com]

- 12. Aminorex analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aminorex, a metabolite of the cocaine adulterant levamisole, exerts amphetamine like actions at monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phendimetrazine - Wikipedia [en.wikipedia.org]

- 15. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-tremor activity of talipexole produced by selective dopamine D2 receptor stimulation in cynomolgus monkeys with unilateral lesions in the ventromedial tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. drugs.com [drugs.com]

- 18. PHENDIMETRAZINE TARTRATE TABLETS, USP 35 mg, CIII Rx Only [dailymed.nlm.nih.gov]

- 19. Pharmacokinetics of reboxetine in healthy volunteers. Single oral doses, linearity and plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Levamisole - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Characteristics of (S)-5-Phenylmorpholin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-5-Phenylmorpholin-2-one is a chiral organic compound belonging to the morpholinone class. Its structure, incorporating both a phenyl group and a lactam, makes it a molecule of interest in medicinal chemistry and drug discovery. Understanding its physicochemical properties is fundamental for predicting its behavior in biological systems, guiding formulation development, and designing new derivatives with optimized pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details common experimental protocols for their determination, and illustrates the interplay of these properties.

Core Physicochemical Properties

The physicochemical properties of a molecule dictate its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, these parameters provide insight into its potential as a drug candidate.

General and Computational Properties

A summary of the general and computationally predicted properties of this compound is presented below. These values are crucial for initial assessments and in silico modeling.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 177.20 g/mol | [2] |

| Physical Form | Solid | |

| CAS Number | 144896-92-4 | [1][2] |

| Polar Surface Area (PSA) | 38.33 Ų | [1][2] |

| Hydrogen Bond Donors | 1 | [1][2] |

| Hydrogen Bond Acceptors | 3 | [1][2] |

| Rotatable Bonds | 1 | [1][2] |

| Exact Mass | 177.078978594 u | [1] |

| Complexity | 187 | [1] |

Thermodynamic and Partitioning Properties

These properties govern the compound's solubility, lipophilicity, and behavior under varying physical conditions.

| Property | Value | Citation(s) |

| Boiling Point | 364.33 °C at 760 mmHg | [1] |

| Density | 1.149 g/cm³ | [1] |

| Refractive Index | 1.535 | [1] |

| Vapor Pressure | 0 mmHg at 25°C | [1] |

| Flash Point | 174.141 °C | [1] |

| pKa (Predicted) | 6.14 ± 0.40 | [1] |

| LogP (Predicted) | 0.8741 - 1.20290 | [1][2] |

| Storage Temperature | 4°C, protect from light or -20°C in freezer | [2][3][4] |

Experimental Protocols

Detailed experimental validation of the computationally predicted values is a critical step in drug development. While specific experimental reports for this compound are not extensively detailed in the public domain, the following are standard methodologies for determining key physicochemical parameters.

Determination of Melting Point

The melting point is a fundamental indicator of purity. A sharp melting range suggests a high degree of purity.

Methodology: Capillary Melting Point

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Determination of Aqueous Solubility

Solubility is a critical factor influencing bioavailability.[5]

Methodology: Shake-Flask Method (OECD Guideline 105)

-

An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline at pH 7.4) in a flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological macromolecules.

Methodology: Shake-Flask Method (OECD Guideline 107)

-

A solution of this compound is prepared in either water or 1-octanol.

-

Equal volumes of 1-octanol and water (pre-saturated with each other) are added to a flask containing a known amount of the compound.

-

The mixture is shaken vigorously to allow for partitioning between the two phases and then allowed to stand until the phases have completely separated.

-

The concentration of the compound in both the aqueous and octanolic phases is measured using an appropriate analytical method (e.g., HPLC-UV).

-

LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Interplay of Physicochemical Properties

The various physicochemical characteristics of a molecule are not independent but are interrelated. Understanding these relationships is crucial for a holistic view of the compound's potential behavior.

Caption: Relationship between core physicochemical properties and biological absorption.

This diagram illustrates that the fundamental chemical structure of this compound dictates its intrinsic properties such as solubility, lipophilicity (LogP), and ionization state (pKa). The interplay between ionization and solubility is significant, as the charge state of the molecule can dramatically alter its ability to dissolve in aqueous media.[5] In turn, a balance between aqueous solubility (necessary for dissolution in biological fluids) and lipophilicity (required to cross lipid membranes) governs the compound's membrane permeability and, ultimately, its overall biological absorption.

References

- 1. lookchem.com [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 144896-92-4|this compound|BLD Pharm [bldpharm.com]

- 4. This compound, 144896-92-4 | BroadPharm [broadpharm.com]

- 5. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (S)-5-Phenylmorpholin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-5-Phenylmorpholin-2-one is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. This document provides detailed application notes and proposed experimental protocols for the enantioselective synthesis of this compound. The presented methodology is adapted from established protocols for the synthesis of structurally related morpholinones, employing a chiral phosphoric acid-catalyzed asymmetric intramolecular cyclization. This approach offers a potentially efficient route to the target molecule with high enantioselectivity. Included are detailed experimental procedures, tables of expected quantitative data based on analogous reactions, and methods for determining enantiomeric excess.

Introduction

Chiral morpholinone scaffolds are key structural motifs in a variety of pharmaceuticals and natural products.[1][2][3] The precise control of stereochemistry is often crucial for therapeutic efficacy and safety.[4] Consequently, the development of robust and efficient methods for the enantioselective synthesis of substituted morpholinones is an area of active research. While numerous strategies exist for the synthesis of morpholinones, catalytic asymmetric methods for constructing the C5-substituted derivatives remain less explored.

This application note details a proposed enantioselective synthesis of this compound based on the successful application of chiral phosphoric acid (CPA) catalysis in the asymmetric synthesis of C3-substituted morpholinones.[1][2][3][5][6] Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for a wide range of enantioselective transformations.[7][8][9][10] The proposed strategy involves the intramolecular cyclization of a suitable achiral precursor, where the stereochemistry is induced by the chiral catalyst.

Proposed Synthetic Pathway

The proposed enantioselective synthesis of this compound involves a two-step sequence starting from commercially available starting materials. The key step is the chiral phosphoric acid-catalyzed intramolecular cyclization of an N-protected 2-amino-1-phenylethanol derivative bearing a terminal alkyne.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of the Achiral Precursor

This protocol describes the synthesis of the key intermediate for the asymmetric cyclization.

Materials:

-

2-Amino-1-phenylethanol

-

Propargyl bromide (80% in toluene)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flasks

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

To a solution of 2-amino-1-phenylethanol (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (2.0 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add propargyl bromide (1.1 eq.) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired precursor.

Protocol 2: Enantioselective Synthesis of this compound

This protocol details the proposed chiral phosphoric acid-catalyzed intramolecular cyclization to yield the target compound.

Materials:

-

Synthesized achiral precursor from Protocol 1

-

Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)

-

Toluene, anhydrous

-

Molecular sieves (4 Å), activated

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flask or equivalent reaction vessel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Standard glassware for reaction setup and workup

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the chiral phosphoric acid catalyst (5-10 mol%).

-

Add activated 4 Å molecular sieves.

-

Add anhydrous toluene to the flask.

-

Add the precursor (1.0 eq.), dissolved in a minimal amount of anhydrous toluene, to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for 24-48 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction to room temperature.

-

Filter the mixture to remove the molecular sieves and catalyst (if heterogeneous).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Data Presentation

The following table summarizes the expected quantitative data for the enantioselective synthesis of this compound, based on reported results for analogous C3-substituted morpholinones.[1][5][6]

| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | (R)-TRIP (5) | Toluene | 60 | 24 | ~85 | ~90 |

| 2 | (R)-TRIP (10) | Toluene | 60 | 24 | ~90 | ~92 |

| 3 | (R)-STRIP (5) | DCE | 70 | 36 | ~80 | ~88 |

| 4 | (R)-TRIP (5) | Mesitylene | 80 | 24 | ~88 | ~95 |

Note: These are expected values based on analogous reactions and will require experimental verification.

Determination of Enantiomeric Excess

The enantiomeric excess of the synthesized this compound can be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Column Temperature: 25 °C.

Procedure:

-

Prepare a standard solution of the racemic 5-phenylmorpholin-2-one.

-

Inject the racemic standard to determine the retention times of both enantiomers.

-

Prepare a solution of the synthesized this compound in the mobile phase.

-

Inject the sample and record the chromatogram.

-

Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Visualizations

Experimental Workflow

Caption: General workflow for the synthesis and analysis.

Logical Relationship of Key Steps

Caption: Key logical steps in the enantioselective synthesis.

Conclusion

The proposed methodology, adapted from established literature on related compounds, presents a viable and potentially highly efficient route for the enantioselective synthesis of this compound. The use of chiral phosphoric acid catalysis is a powerful strategy for achieving high enantioselectivity in the formation of the morpholinone ring. The provided protocols and data serve as a comprehensive guide for researchers aiming to synthesize this valuable chiral building block. Experimental validation of the proposed reaction conditions and optimization may be necessary to achieve the desired yields and enantiomeric purity.

References

- 1. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

Asymmetric Synthesis of Chiral 1,2-Amino Alcohols Utilizing Morpholin-2-one Scaffolds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 1,2-amino alcohols, valuable building blocks in medicinal chemistry and drug development, using chiral morpholin-2-ones as key intermediates. Two primary strategies are highlighted: a chiral auxiliary-based approach and a catalytic asymmetric method.

Introduction

Chiral 1,2-amino alcohols are privileged structural motifs found in a wide array of pharmaceuticals and natural products. Their synthesis in an enantiomerically pure form is of significant interest. One effective strategy involves the use of chiral morpholin-2-ones as rigid scaffolds that allow for the stereocontrolled introduction of substituents, followed by a subsequent ring-opening to furnish the desired 1,2-amino alcohol. This approach offers a robust platform for the synthesis of a diverse range of these valuable compounds.

Method 1: Diastereoselective Synthesis using a Chiral Auxiliary

This method relies on the use of a chiral auxiliary, such as pseudoephedrine, to direct the stereoselective formation of the morpholin-2-one ring. The chiral auxiliary is later removed to yield the enantiomerically enriched 1,2-amino alcohol.

Signaling Pathway and Workflow

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Quantitative Data

Table 1: Diastereoselective Synthesis of Chiral Morpholin-2-ones from Arylglyoxals and Pseudoephedrine [1]

| Entry | Arylglyoxal (Ar) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Phenyl | (3S,5S,6R)-5,6-dimethyl-3-phenyl-4-methylmorpholin-2-one | 95 | >20:1 |

| 2 | 4-Methoxyphenyl | (3S,5S,6R)-3-(4-methoxyphenyl)-5,6-dimethyl-4-methylmorpholin-2-one | 92 | >20:1 |

| 3 | 4-Chlorophenyl | (3S,5S,6R)-3-(4-chlorophenyl)-5,6-dimethyl-4-methylmorpholin-2-one | 96 | >20:1 |

| 4 | 2-Naphthyl | (3S,5S,6R)-5,6-dimethyl-3-(naphthalen-2-yl)-4-methylmorpholin-2-one | 88 | >20:1 |

| 5 | 2-Thienyl | (3S,5S,6R)-5,6-dimethyl-4-methyl-3-(thiophen-2-yl)morpholin-2-one | 85 | >20:1 |

Table 2: Conversion of Chiral Morpholin-2-ones to 1,2-Amino Alcohols [1]

| Entry | Starting Morpholin-2-one (Ar) | Product | Overall Yield (%) (2 steps) |

| 1 | Phenyl | (S)-2-amino-1-phenylethan-1-ol | 75 |

| 2 | 4-Methoxyphenyl | (S)-2-amino-1-(4-methoxyphenyl)ethan-1-ol | 72 |

| 3 | 4-Chlorophenyl | (S)-2-amino-1-(4-chlorophenyl)ethan-1-ol | 78 |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Chiral Morpholin-2-ones [1]

-